N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core linked to a substituted phenyl ring. The phenyl moiety is functionalized with a 1,1-dioxidoisothiazolidinyl group at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-8-7-13(18-9-4-10-23(18,20)21)11-14(15)17-16(19)12-5-2-3-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHYJSRBGKTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
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Formation of the Isothiazolidin-2-yl Intermediate: : This step involves the reaction of appropriate starting materials under controlled conditions to form the isothiazolidin-2-yl intermediate. Common reagents used in this step include sulfur-containing compounds and oxidizing agents.
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Cyclopentanecarboxamide Formation: : The final step involves the coupling of the isothiazolidin-2-yl intermediate with cyclopentanecarboxylic acid or its derivatives under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and other biological functions.
Comparison with Similar Compounds
Key Differences :
- Core Structure: The analog features a cyclopropane carboxamide core, whereas the target compound uses a cyclopentane carboxamide.
- Substituents : The analog’s thiazol-2-yl group and biphenyl-carbonyl moiety contrast with the target’s dioxidoisothiazolidinyl and methoxyphenyl groups. The latter’s sulfone group may enhance solubility compared to the analog’s hydrophobic biphenyl system.
- Synthesis : Both compounds employ HATU/DIPEA-mediated coupling reactions , but the analog requires additional steps for thiazole ring formation and biphenyl integration.
Functional Analog: N-(1-Allyl-5-Substituted-1H-Indol-2-yl)-N-(2-Iodo-4-Substitutedphenyl)Thiophene-2-Sulfonamide
Key Differences :
- Sulfonamides are often associated with protease inhibition, while carboxamides may favor kinase interactions.
- Synthesis Route : The analog utilizes Pd-mediated cross-coupling and iodine participation , whereas the target compound’s synthesis likely focuses on sulfone installation and cyclopentane ring stability.
Table 2: Functional Group and Reactivity Comparison
Research Findings and Hypotheses
Physicochemical Properties
- Solubility: The dioxidoisothiazolidinyl group (a sulfone derivative) likely improves aqueous solubility compared to non-polar analogs like biphenyl systems .
- Metabolic Stability : The cyclopentane ring may confer greater metabolic stability than strained cyclopropane analogs, as seen in preclinical studies of similar carboxamides .
Inferred Bioactivity
- Kinase Inhibition : The methoxyphenyl-carboxamide scaffold resembles kinase inhibitors (e.g., PARP or JAK inhibitors), where the sulfone group could modulate ATP-binding pocket interactions.
- Anti-inflammatory Potential: Sulfone-containing compounds often exhibit COX-2 or PDE4 inhibitory activity, suggesting a plausible mechanism for the target compound .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of Cyclin-dependent kinase 2 (CDK2). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 376.43 g/mol
- Functional Groups : Dioxidoisothiazolidin moiety, methoxyphenyl group, and cyclopentanecarboxamide structure.
These structural features contribute to its unique reactivity and interactions with biological targets.
The primary mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide involves its inhibition of CDK2. CDK2 is crucial for regulating cell cycle progression and is implicated in various cancers. By inhibiting CDK2, the compound can potentially halt cancer cell proliferation and induce apoptosis in malignant cells.
Inhibition of CDK2
Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide effectively inhibits CDK2 activity. This has been demonstrated through biochemical assays that measure enzyme activity in the presence of the compound. The inhibition of CDK2 suggests potential applications in cancer treatment, particularly for tumors that exhibit dysregulated cell cycle control.
Hedgehog Signaling Pathway
In addition to CDK2 inhibition, the compound has been shown to interfere with the hedgehog signaling pathway, which is vital for cell growth and differentiation. By modulating this pathway, the compound may prevent tumor angiogenesis and metastasis, further underscoring its therapeutic potential in oncology.
Case Studies and Research Findings
Several studies have assessed the biological activity of similar compounds within the same chemical class:
These studies illustrate the broader context of biological activity associated with compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopentanecarboxamide.
Applications in Therapeutics
Given its inhibitory effects on key signaling pathways involved in cancer progression, this compound presents promising avenues for therapeutic development:
- Cancer Therapy : As an inhibitor of CDK2 and modulator of the hedgehog signaling pathway, it could be developed into a targeted therapy for various cancers.
- Drug Development : The unique structural properties may allow for further modifications to enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
